molecular formula C12H13F2NO3 B8305153 Ethyl 3-(2,4-difluorophenylamino)-2-methyl-3-oxopropanoate

Ethyl 3-(2,4-difluorophenylamino)-2-methyl-3-oxopropanoate

Cat. No. B8305153
M. Wt: 257.23 g/mol
InChI Key: WQSVDJUKLZEYET-UHFFFAOYSA-N
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Patent
US08940724B2

Procedure details

The ester was prepared according to Procedure A using diethyl 2-methylmalonate (5.99 mL, 34.9 mmol), pyridine (3.76 mL, 46.5 mmol) and 2,4-difluoroaniline (2.34 mL, 23.2 mmol). The residue was purified by column chromatography on silica gel (0-30% EtOAc/hexanes) to give ethyl 3-(2,4-difluorophenylamino)-2-methyl-3-oxopropanoate as a red oil. Mass Spectrum (ESI) m/e=258.1 (M+1).
Quantity
5.99 mL
Type
reactant
Reaction Step One
Quantity
3.76 mL
Type
reactant
Reaction Step Two
Quantity
2.34 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:8]([O:10]CC)=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].N1C=CC=CC=1.[F:19][C:20]1[CH:26]=[C:25]([F:27])[CH:24]=[CH:23][C:21]=1[NH2:22]>>[F:19][C:20]1[CH:26]=[C:25]([F:27])[CH:24]=[CH:23][C:21]=1[NH:22][C:8](=[O:10])[CH:2]([CH3:1])[C:3]([O:5][CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
5.99 mL
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
3.76 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
2.34 mL
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ester was prepared
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (0-30% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)NC(C(C(=O)OCC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.